molecular formula C16H22O2 B563736 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol CAS No. 1185234-83-6

5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol

Cat. No. B563736
M. Wt: 249.368
InChI Key: PAESCFRMRPPDGE-LYNMLNAESA-N
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Description

The compound “5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol” is a labelled intermediate for the synthesis of analogs of retinoid lactone . It has a molecular formula of C18H21D3O3 and a molecular weight of 291.40 . The IUPAC name for this compound is ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CCOC(=O)C=C©C=CC1=C(C(=C(C=C1C)OC)C)C . The InChI string representation is: InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+/i6D3 .


Physical And Chemical Properties Analysis

This compound is soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It appears as an off-white low melting solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, given that it is a chemical substance used for research purposes .

properties

IUPAC Name

3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAESCFRMRPPDGE-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CCO)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 57369189

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